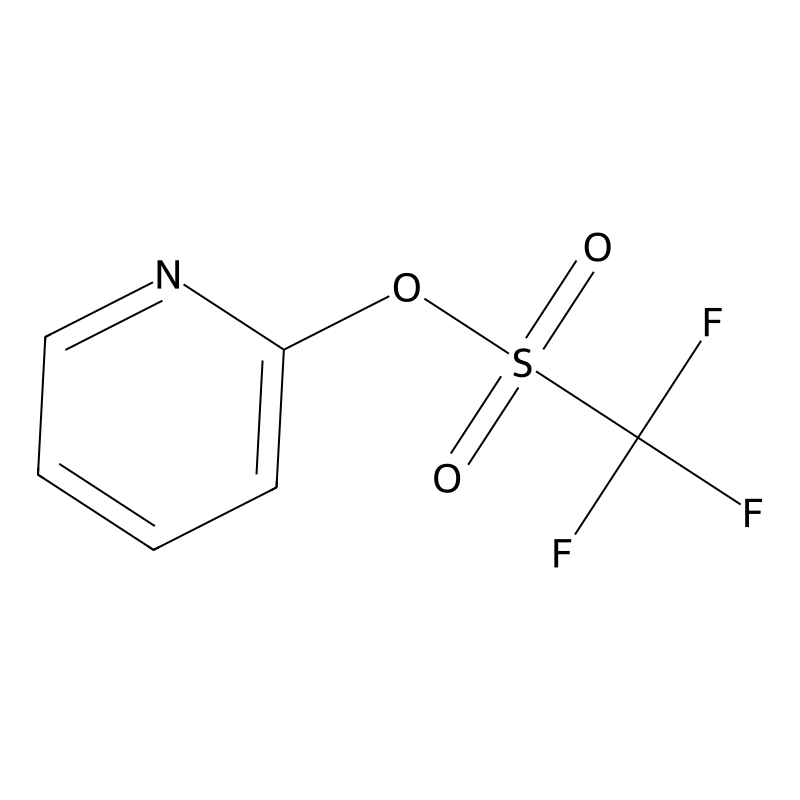

2-Pyridyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Versatile Building Block: Due to its reactive trifluoromethanesulfonate (triflate) group, 2-pyridyl trifluoromethanesulfonate acts as a valuable building block in organic synthesis. The triflate group can be readily displaced by nucleophiles, allowing the introduction of diverse functionalities onto the pyridine ring. This property makes it useful for synthesizing complex organic molecules with specific properties [PubChem, National Institutes of Health (.gov) ].

Medicinal Chemistry:

- Drug Design and Development: The pyridine ring is a common scaffold found in many biologically active molecules. 2-Pyridyl trifluoromethanesulfonate can serve as a precursor for synthesizing potential drug candidates. By incorporating the pyridyl triflate group into a molecule, researchers can explore its impact on the target molecule's biological activity and pharmacokinetic properties [ScienceDirect ].

Material Science:

- Functional Material Design: The unique properties of 2-pyridyl trifluoromethanesulfonate, such as its ability to form covalent bonds with various materials, make it attractive for material science research. It can be used as a linker molecule to create new materials with tailored properties, such as improved conductivity or specific binding capabilities [Wiley Online Library ].

2-Pyridyl trifluoromethanesulfonate is an organosulfur compound characterized by the presence of a pyridine ring substituted with a trifluoromethanesulfonate group. Its molecular formula is C₆H₄F₃NO₃S, and it has a molecular weight of approximately 227.16 g/mol . The compound is typically encountered as a colorless to pale yellow liquid that is flammable and can cause skin irritation upon contact .

- Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the trifluoromethanesulfonate group by nucleophiles such as amines. For example:This reaction highlights its role in forming pyridyl amines.

- Tandem C–N Coupling/Boulton–Katritzky Rearrangement: This method allows for the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives through palladium-catalyzed reactions with 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines .

The synthesis of 2-pyridyl trifluoromethanesulfonate typically involves the reaction of 2-pyridinol with trifluoromethanesulfonic acid. This procedure allows for the formation of the desired triflate ester efficiently . Alternative methods may include coupling reactions with other electrophiles under specific catalytic conditions.

2-Pyridyl trifluoromethanesulfonate finds applications primarily in organic synthesis. It is used to create various pyridine-containing compounds that are essential in drug development and materials science. Its ability to act as a leaving group makes it particularly useful in coupling reactions aimed at constructing complex molecular architectures .

Research into the interactions of 2-pyridyl trifluoromethanesulfonate focuses on its behavior as a coupling partner in cross-coupling reactions. Studies have shown that it can effectively react with different nucleophiles and electrophiles under varying conditions, which aids in expanding its utility in synthetic organic chemistry .

Several compounds share structural or functional similarities with 2-pyridyl trifluoromethanesulfonate. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Feature |

|---|---|---|

| 1-Pyridyl trifluoromethanesulfonate | Pyridine ring + Tf group | Different position of the nitrogen atom |

| 3-Pyridyl trifluoromethanesulfonate | Pyridine ring + Tf group | Variation in substitution pattern on the ring |

| Trifluoromethanesulfonic acid | Sulfonic acid | Stronger acidity and broader reactivity |

| 2-Pyridyl sulfonamide | Pyridine ring + sulfonamide | Biological activity due to sulfonamide moiety |

These compounds illustrate the versatility of pyridine derivatives in various chemical contexts. The unique positioning of the trifluoromethanesulfonate group in 2-pyridyl trifluoromethanesulfonate distinguishes it from its analogs and contributes to its specific reactivity profile.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant